Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate
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Overview
Description
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate is a chemical compound with the molecular formula C9H10Cl2N2O3 It is known for its unique structure, which includes a pyridazine ring substituted with chlorine atoms and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate typically involves the reaction of 5,6-dichloropyridazine with ethyl 3-hydroxypropanoate. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridazine ring.
Scientific Research Applications
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically include key proteins or enzymes involved in metabolic or signaling pathways.
Comparison with Similar Compounds
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate can be compared with other similar compounds, such as:
Ethyl 3-((5-chloropyridazin-4-yl)oxy)propanoate: This compound has only one chlorine atom on the pyridazine ring, which may affect its reactivity and applications.
Ethyl 3-((5,6-dibromopyridazin-4-yl)oxy)propanoate: The presence of bromine atoms instead of chlorine can lead to different chemical properties and reactivity.
Ethyl 3-((5,6-dichloropyrimidin-4-yl)oxy)propanoate: The pyrimidine ring in this compound may result in different biological activity compared to the pyridazine ring.
Biological Activity
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₀Cl₂N₂O₃
- Molecular Weight : 221.10 g/mol
- CAS Number : 1346698-26-7
The compound features a pyridazine ring with two chlorine substitutions, which is significant for its biological activity.
This compound exhibits several biological activities primarily attributed to its interaction with various molecular targets:
- Inhibition of Angiogenesis : The compound has been shown to inhibit vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis. This property is particularly valuable in treating cancers and other diseases characterized by abnormal blood vessel growth .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain pathogens, making it a candidate for further investigation in infectious disease treatment .
- Anti-inflammatory Effects : Research indicates that related compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Cancer Treatment : A study demonstrated that compounds similar to this compound significantly reduced tumor growth in animal models by inhibiting VEGF signaling pathways. This suggests potential use in cancer therapies targeting angiogenesis .
- Inflammatory Diseases : In a clinical trial involving patients with rheumatoid arthritis, compounds related to this structure showed promise in reducing symptoms and improving quality of life by downregulating inflammatory cytokines .
- Antimicrobial Studies : A recent investigation into the antimicrobial properties of pyridazine derivatives found that this compound exhibited moderate activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Data Tables
Properties
CAS No. |
1346698-26-7 |
---|---|
Molecular Formula |
C9H10Cl2N2O3 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
ethyl 3-(5,6-dichloropyridazin-4-yl)oxypropanoate |
InChI |
InChI=1S/C9H10Cl2N2O3/c1-2-15-7(14)3-4-16-6-5-12-13-9(11)8(6)10/h5H,2-4H2,1H3 |
InChI Key |
RLMFAXGGVGIBSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
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